Home > Products > Screening Compounds P117243 > 11-Deoxocucurbitacin I
11-Deoxocucurbitacin I - 98941-76-5

11-Deoxocucurbitacin I

Catalog Number: EVT-1568761
CAS Number: 98941-76-5
Molecular Formula: C30H44O6
Molecular Weight: 500.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
11-Deoxocucurbitacin I is a cucurbitacin.
Overview

11-Deoxocucurbitacin I is a member of the cucurbitacin family, which consists of a diverse group of tetracyclic triterpenoids primarily derived from plants in the Cucurbitaceae family. These compounds are noted for their bitter taste and potential medicinal properties, including anticancer, anti-inflammatory, and anti-parasitic effects. 11-Deoxocucurbitacin I is characterized by its unique molecular structure and biological activities, which have garnered significant interest in the fields of pharmacology and natural product chemistry.

Source

Cucurbitacins, including 11-deoxocucurbitacin I, are predominantly isolated from various species of the Cucurbitaceae family. Notable sources include Citrullus colocynthis (bitter cucumber), Momordica charantia (bitter melon), and Bryonia cretica. These plants have traditionally been used in folk medicine for their therapeutic properties, particularly in treating ailments such as cancer and inflammation .

Classification

Cucurbitacins are classified into several groups based on their structural variations. 11-Deoxocucurbitacin I falls under Group I of cucurbitacins, which are characterized by specific substitutions on the tetracyclic core structure. This classification is essential for understanding the chemical behavior and biological activity of these compounds .

Synthesis Analysis

Methods

The synthesis of 11-deoxocucurbitacin I can be achieved through various organic synthesis techniques, including total synthesis from simpler precursors or semisynthetic modifications of naturally occurring cucurbitacins. The total synthesis often involves multi-step reactions that construct the tetracyclic framework characteristic of cucurbitacins.

Technical Details

  1. Starting Materials: Common starting materials include simpler terpenoids or steroid derivatives.
  2. Reactions Involved: Key reactions may include cyclization, oxidation, and functional group transformations. For instance, cyclization reactions can be catalyzed by acids or bases to form the core structure.
  3. Purification Techniques: After synthesis, purification methods such as column chromatography or recrystallization are employed to isolate 11-deoxocucurbitacin I from reaction mixtures .
Molecular Structure Analysis

Structure

The molecular structure of 11-deoxocucurbitacin I features a tetracyclic triterpene backbone with specific functional groups that define its chemical reactivity and biological activity. The compound lacks a hydroxyl group at the C-11 position compared to other cucurbitacins.

Data

  • Molecular Formula: C27H38O
  • Molecular Weight: 398.6 g/mol
  • Structural Formula: The structural representation includes a series of fused rings with specific stereochemistry that influences its biological interactions .
Chemical Reactions Analysis

Reactions

11-Deoxocucurbitacin I participates in various chemical reactions typical of triterpenoids, including:

  1. Hydroxylation: Introduction of hydroxyl groups can modify its solubility and reactivity.
  2. Oxidation-Reduction Reactions: These reactions can alter the oxidation state of functional groups, impacting biological activity.
  3. Esterification and Glycosylation: These reactions can lead to the formation of glycosides or esters that may enhance solubility or alter pharmacokinetics .

Technical Details

The reaction conditions (temperature, solvent choice, catalysts) significantly influence yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm product identity .

Mechanism of Action

Process

The mechanism of action for 11-deoxocucurbitacin I involves multiple pathways:

  1. Cell Cycle Arrest: It has been shown to induce cell cycle arrest at various checkpoints (e.g., G2/M phase) in cancer cells.
  2. Apoptosis Induction: The compound promotes apoptosis through mitochondrial pathways by activating caspases and disrupting mitochondrial membrane potential.
  3. Inhibition of Oncogenic Pathways: It interferes with key signaling pathways involved in cancer progression, such as the STAT3 pathway .

Data

Research indicates that 11-deoxocucurbitacin I exhibits cytotoxicity against various cancer cell lines, demonstrating its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline or amorphous solids.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting points may vary depending on purity but generally fall within a range typical for triterpenoids.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with oxidizing agents and can undergo hydrolysis under acidic or basic conditions .
Applications

Scientific Uses

11-Deoxocucurbitacin I has several promising applications in scientific research:

  1. Anticancer Research: Its ability to inhibit tumor growth makes it a candidate for further development as an anticancer drug.
  2. Phytochemical Studies: It serves as a model compound for studying the biosynthesis and pharmacological effects of cucurbitacins.
  3. Natural Product Chemistry: Its isolation and characterization contribute to understanding plant secondary metabolites' diversity and functions .
Structural Characterization & Nomenclature of 11-Deoxocucurbitacin I

Tetracyclic Triterpenoid Backbone Analysis

11-Deoxocucurbitacin I belongs to the cucurbitane-type triterpenoids, characterized by a 19(10→9β)-abeo-10α-lanost-5-ene (or 9β-methyl-19-norlanosta-5-ene) tetracyclic core. This scaffold comprises six isoprene units (C30 skeleton) with high oxidation states at multiple positions, contributing to its biological activity and chemical reactivity [1] [9].

Position-Specific Functional Group Modifications

The structural uniqueness of 11-Deoxocucurbitacin I arises from specific functionalizations on the cucurbitane backbone:

  • C2: Secondary hydroxyl group (β-configuration)
  • C3: Ketone carbonyl (characteristic of most cucurbitacins)
  • C9: Methyl group (contrasts with hydroxymethyl in Cucurbitacin A)
  • C11: Absence of oxygenation (key differentiator from Cucurbitacin I)
  • C16: α-hydroxyl group
  • C20: Ketone carbonyl
  • C22: Ketone carbonyl
  • C24-C25: Vicinal diol system (25-hydroxyl typically acetylated in related compounds)
  • C1-C2: Double bond (Δ1)
  • C5-C6: Double bond (Δ5)
  • C23-C24: Double bond (Δ23) [5] [9]

Table 1: Functional Group Mapping in 11-Deoxocucurbitacin I

Carbon PositionFunctional GroupOxidation StateSignificance
1=CH- (sp2)AlkenylPart of conjugated Δ1 system
2-OH (β)Alcohol (2°)H-bond donor; polarity contributor
3=OKetoneConjugated with Δ1; electrophilic site
9-CH3MethylHydrophobic moiety; stereochemical crowding
11-CH2-MethyleneDefining deoxo feature; reduced reactivity
16-OH (α)Alcohol (2°)Stereospecific modifier of D-ring conformation
20=OKetoneAdjacent to C22 carbonyl; potential chelation site
22=OKetoneα,β-unsaturated system; Michael acceptor potential
24-25-OH/-OH & Δ23Allylic diolSolubility contributor; metal coordination site

Comparative Analysis with Cucurbitacin I and Other Deoxo Derivatives

11-Deoxocucurbitacin I directly differs from Cucurbitacin I (Elatericin B) by the absence of the C11 ketone carbonyl (=O). This single modification significantly alters:

  • Electrophilicity: Loss of the C11 carbonyl reduces electron withdrawal from the C1-C2 double bond, decreasing its Michael acceptor potency compared to Cucurbitacin I.
  • Hydrogen-Bonding Capacity: Replacement of C11=O with -CH2- removes two potential H-bond acceptor sites.
  • Ring B Conformation: The sp3 hybridized C11 allows greater flexibility in ring B compared to the planar, conjugated enone system (C9-C11=O) in Cucurbitacin I [5] [9].

Compared to other deoxo derivatives (e.g., 23,24-dihydrocucurbitacin I):

  • 11-Deoxocucurbitacin I retains the Δ23 unsaturation, crucial for interactions with cellular targets like the JAK-STAT pathway.
  • Its C25 hydroxyl is typically non-acetylated, contrasting with Cucurbitacin B (25-OAc) [6] [9].

Table 2: Structural Comparison of 11-Deoxocucurbitacin I with Key Analogues

CompoundC11 GroupC25 GroupC23-C24 BondKey Biological Implications
11-Deoxocucurbitacin I-CH2--OHDouble (Δ23)Reduced electrophilicity; retained STAT3 inhibition
Cucurbitacin I=O-OHDouble (Δ23)Stronger Michael acceptor; potent cytotoxicity
23,24-Dihydrocucurbitacin I=O-OHSingleReduced membrane permeability; lower bioactivity
Cucurbitacin B=O-OCOCH3Double (Δ23)Enhanced lipophilicity; altered target binding kinetics

Stereochemical Configuration at Key Positions

The bioactivity of 11-Deoxocucurbitacin I is highly dependent on its stereochemical configuration:

  • C9 Methyl Group (β): Projects axially, creating van der Waals contacts with C10-H and C14-H, contributing to ring A/B rigidity.
  • C10 Hydrogen (α): "Bridgehead" H influencing ring fusion geometry.
  • C16 Hydroxyl (α): Equatorial orientation enabling H-bonding to cellular targets.
  • C17 Side Chain (20R, 22S): Governs spatial positioning of the C22 carbonyl and C24-C25 diol.
  • C23-C24 Double Bond (E): Trans configuration stabilizes side chain conformation for receptor binding [7] [8].

Crystal structure analyses reveal that the A/B ring junction is trans, while B/C and C/D junctions are cis, typical of cucurbitane triterpenoids. The Δ1 bond introduces planarity between C1-C2-C3, facilitating π-stacking interactions in biological environments [8].

IUPAC Nomenclature and Systematic Classification

Following IUPAC conventions, 11-Deoxocucurbitacin I is systematically named:

(1R,2R,9β,10α,13R,14S,16R)-14-[(2R,4E)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-1,2,6,7,8,10,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione

Breakdown:

  • Parent Hydrocarbon: Dodecahydrocyclopenta[a]phenanthrene (steroid-like tetracyclic core)
  • Stereodescriptors: 1R,2R,9β,10α,13R,14S,16R (ring configurations), 2R (side chain chiral center)
  • Unsaturation: Δ4 (hept-4-en-yl side chain), Δ1, Δ5 (core rings)
  • Functional Groups:
  • Ketones: C3, C11, C17, C3' (side chain)
  • Alcohols: C2, C16, C2', C6' (side chain)
  • Substituents: 4,4,9,13,14-Pentamethyl (core), 6'-methyl (side chain) [3] [10]

Its classification within biochemical taxonomies includes:

  • Chemical Class: Cucurbitacin (norlanostane-type triterpenoid)
  • Biosynthetic Relationship: 11-Deoxy derivative of Cucurbitacin I
  • Natural Product Identifier:
  • PubChem CID: Not fully assigned (derivative-specific)
  • NP-MRD ID: NP0031176 (related to Cucurbitacin I) [4] [7]

Properties

CAS Number

98941-76-5

Product Name

11-Deoxocucurbitacin I

IUPAC Name

(8R,9R,10S,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-7,8,10,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C30H44O6

Molecular Weight

500.7 g/mol

InChI

InChI=1S/C30H44O6/c1-25(2,35)12-11-22(33)30(8,36)23-20(32)16-29(7)21-10-9-17-18(15-19(31)24(34)26(17,3)4)27(21,5)13-14-28(23,29)6/h9,11-12,15,18,20-21,23,31-32,35-36H,10,13-14,16H2,1-8H3/b12-11+/t18-,20-,21-,23+,27+,28-,29+,30+/m1/s1

InChI Key

PTCAIPUXGKZZBJ-CTYMYLBISA-N

SMILES

CC1(C2=CCC3C(C2C=C(C1=O)O)(CCC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)C

Canonical SMILES

CC1(C2=CCC3C(C2C=C(C1=O)O)(CCC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3([C@H]([C@@H](C[C@]3([C@@H]1CC=C4[C@H]2C=C(C(=O)C4(C)C)O)C)O)[C@](C)(C(=O)/C=C/C(C)(C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.